Ethyl 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate

Description

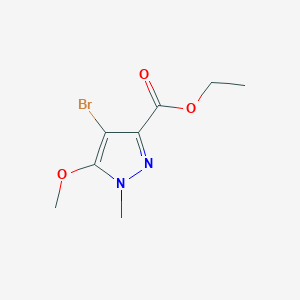

Ethyl 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate is a pyrazole-derived compound featuring a bromo substituent at position 4, a methoxy group at position 5, a methyl group at position 1, and an ethyl carboxylate ester at position 3 (Figure 1). Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and tunable electronic properties.

Properties

IUPAC Name |

ethyl 4-bromo-5-methoxy-1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O3/c1-4-14-8(12)6-5(9)7(13-3)11(2)10-6/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDVHRTALUNKHEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1Br)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601192773 | |

| Record name | Ethyl 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601192773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239734-54-3 | |

| Record name | Ethyl 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1239734-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601192773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

Diethyl acetylenedicarboxylate reacts with methylhydrazine in diethyl ether at subzero temperatures (-10°C to 0°C) to form an intermediate hydrazone. Subsequent thermal cyclization at 100°C yields ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate as a white solid. This step capitalizes on the electron-deficient triple bond of the acetylenedicarboxylate, which facilitates nucleophilic attack by methylhydrazine.

Key Considerations :

- Temperature control is critical to prevent side reactions.

- The use of diethyl ether as a solvent ensures optimal solubility of reactants while enabling easy isolation of the product.

Methylation of the 5-Hydroxy Group

The hydroxyl group at position 5 of the pyrazole ring is converted to a methoxy group via alkylation. This step introduces the 5-methoxy substituent, a prerequisite for subsequent bromination.

Methylation Protocol

The hydroxy intermediate is treated with methyl iodide (MeI) in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via an SN2 mechanism, where the deprotonated hydroxyl group acts as a nucleophile, displacing iodide from methyl iodide.

Optimization Notes :

- Excess methyl iodide ensures complete conversion.

- Reaction temperatures between 50–60°C enhance reaction kinetics without compromising ester stability.

Regioselective Bromination at Position 4

Introducing the bromine atom at position 4 requires careful consideration of directing effects. The 5-methoxy group, an electron-donating substituent, directs electrophilic bromination to the para position (C-4) on the pyrazole ring.

Bromination Strategies

Two methods are prominent:

- Tribromophosphorus Oxide (POBr₃) :

The methoxy-substituted pyrazole is refluxed with POBr₃ in acetonitrile, yielding This compound . POBr₃ acts as both a Lewis acid and brominating agent, facilitating electrophilic aromatic substitution. - Molecular Bromine (Br₂) with FeBr₃ :

Bromine in the presence of iron(III) bromide (FeBr₃) achieves similar results, though this method requires stringent control over stoichiometry to avoid di-bromination.

Comparative Analysis :

- POBr₃ offers higher regioselectivity and milder conditions, minimizing ester hydrolysis.

- Br₂/FeBr₃ is cost-effective but risks over-bromination and requires post-reaction quenching with sodium carbonate.

Alternative Synthetic Routes

Vilsmeier-Haack Formylation Followed by Functionalization

A less common route involves formylation of a pre-functionalized pyrazole using the Vilsmeier-Haack reagent (POCl₃/DMF). Subsequent oxidation and esterification yield the carboxylate intermediate, which undergoes bromination and methylation. While this method offers flexibility in introducing substituents, it involves multiple steps with lower overall yields (≤60%).

Cyclocondensation of β-Keto Esters

Reacting a β-keto ester bearing pre-installed bromine and methoxy groups with methylhydrazine could theoretically yield the target compound. However, synthesizing the requisite β-keto ester with precise substituent positioning remains experimentally challenging, limiting its practicality.

Critical Analysis of Methodologies

Yield and Scalability

The condensation-bromination-methylation sequence (Steps 1–3) achieves yields of 65–75% per step, outperforming alternative routes. Scalability is enhanced by avoiding cryogenic conditions and toxic reagents like cyanogen bromide, which are prevalent in older methods.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, to form new derivatives.

Oxidation and Reduction Reactions: The methoxy and methyl groups can participate in oxidation and reduction reactions under appropriate conditions.

Cyclization Reactions: The pyrazole ring can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Thiols, amines, and other nucleophiles for substitution reactions.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.

Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can yield thioether derivatives, while oxidation reactions can produce corresponding ketones or aldehydes.

Scientific Research Applications

Potential Biological Activities

Pyrazoles exhibit significant biological activities, and Ethyl 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate is explored as a potential antiviral, anti-inflammatory, and anticancer agent. The compound's unique substitution pattern may allow enhanced interaction with biological targets, making it a candidate for pharmacological studies. Research suggests that interactions of this compound with biological systems could give insights into its pharmacological potential, with studies focusing on its binding affinity to specific receptors or enzymes being essential to understanding its therapeutic applications. Further exploration of its interaction with biological targets will help elucidate its mechanism of action and efficacy in treating diseases.

Structural Features and Reactivity

This compound stands out due to its unique combination of bromo and methoxy groups, enhancing its reactivity and potential biological activity compared to other similar compounds.

Structural Comparison with Similar Compounds

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate | Lacks ethyl group | More reactive due to the absence of steric hindrance from the ethyl group |

| 4-Bromopyrazole | Lacks methoxy and methyl groups | Less versatile in substitution reactions |

| Methyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate | Lacks bromine atom | Reduced potential for halogenation reactions |

| 4-Iodo-5-methoxy-1-methyl-1H-pyrazole | Iodine instead of bromine | Different reactivity profile due to iodine's larger size |

Physicochemical Properties

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with molecular targets and pathways. The pyrazole ring can participate in hydrogen bonding and other intermolecular interactions, which can influence its biological activity . The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s distinct substitution pattern differentiates it from analogs. Key structural variations in similar compounds include:

Key Observations :

- Position of Bromine : Bromine at position 4 (target compound) vs. 5 (e.g., 1269293-48-2) affects electronic distribution and reactivity. For instance, bromo at position 4 may favor nucleophilic substitution at position 5.

- Methoxy vs.

- Benzyl Substitution : Compounds like 1352925-94-0 incorporate a benzyl group at position 1, increasing molecular weight and lipophilicity, which could enhance membrane permeability in drug design.

Physicochemical Properties

- Polarity: The methoxy group in the target compound increases polarity compared to non-oxygenated analogs (e.g., 400877-53-4), influencing solubility in polar solvents.

- Crystallinity : Hydrogen-bonding patterns, analyzed via tools like Mercury (CCDC), reveal that methoxy groups can participate in C–H···O interactions, affecting crystal packing. In contrast, bromo-substituted analogs often exhibit halogen bonding.

Biological Activity

Ethyl 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family, characterized by its unique substitution pattern. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₈H₁₁BrN₂O₃

- Molecular Weight : Approximately 235.09 g/mol

- Structure : The compound features a pyrazole ring with ethyl, bromo, methoxy, and methyl groups, contributing to its diverse chemical properties and biological activities .

Antiviral Activity

Research indicates that compounds within the pyrazole family possess significant antiviral properties. This compound is being investigated for its potential to inhibit viral replication through interactions with viral proteins or host cell receptors. Specific studies are needed to quantify its efficacy against various viruses.

Anti-inflammatory Properties

This compound has shown promise as an anti-inflammatory agent. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, similar compounds have demonstrated IC50 values indicating potent COX inhibition, suggesting that this compound may exhibit comparable activity .

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazole derivatives. This compound is being evaluated for its ability to inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancers. The structure of the compound may enhance its interaction with cancer cell targets, leading to apoptosis or cell cycle arrest .

The mechanism by which this compound exerts its biological effects is still under investigation. It is hypothesized that the compound interacts with specific enzymes or receptors involved in inflammatory and cancer pathways. Further molecular modeling studies could elucidate these interactions and provide insights into optimizing its pharmacological profile .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals the unique advantages of this compound:

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate | Lacks ethyl group | More reactive due to reduced steric hindrance |

| 4-Bromopyrazole | Lacks methoxy and methyl groups | Less versatile in substitution reactions |

| Methyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate | Lacks bromine atom | Reduced potential for halogenation reactions |

| 4-Iodo-5-methoxy-1-methyl-1H-pyrazole | Iodine instead of bromine | Different reactivity profile due to iodine's size |

This compound stands out due to its combination of bromo and methoxy groups, enhancing its reactivity and biological activity compared to other similar compounds .

Case Studies and Research Findings

Several studies have documented the biological activities of pyrazole derivatives:

- In vitro Studies : Research has shown that pyrazoles can inhibit cancer cell proliferation significantly. For instance, derivatives with modifications similar to Ethyl 4-bromo-5-methoxy have exhibited EC50 values in the low micromolar range against various cancer types .

- In vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of pyrazoles. Compounds similar to Ethyl 4-bromo have demonstrated substantial reductions in edema in inflammatory models .

Q & A

Q. What are the common synthetic routes for Ethyl 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate?

The synthesis typically involves multi-step processes starting with cyclization of substituted hydrazines and β-ketoesters to form the pyrazole core. Bromination and methoxylation are introduced via electrophilic substitution or nucleophilic aromatic substitution. For example, intermediates like 5-chloro-3-methyl-pyrazole derivatives are generated through cyclization, formylation, and acylation steps, followed by bromination at the 4-position . Ethylation of the carboxylate group is achieved using ethyl chloroformate under basic conditions. Reaction conditions (e.g., temperature, catalysts) must be optimized to avoid side products like over-bromination or ester hydrolysis.

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a solvent (e.g., ethanol or DCM). Data collection uses Mo/Kα radiation, and structures are solved using direct methods in programs like SHELXS or SHELXD . Refinement in SHELXL accounts for anisotropic displacement parameters and hydrogen bonding. Challenges include resolving disorder in the bromine or methoxy groups, which may require constraints or twinning corrections .

Q. What safety precautions are recommended for handling this compound?

While classified as non-hazardous, standard lab protocols apply:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of dust.

- In case of spills, absorb with inert material (e.g., vermiculite) and dispose as chemical waste .

- Avoid strong oxidizers to prevent hazardous decomposition (e.g., hydrogen chloride, nitrogen oxides) .

Advanced Research Questions

Q. How do bromo and methoxy substituents influence reactivity in cross-coupling reactions?

The bromine atom at the 4-position serves as a leaving group in Suzuki-Miyaura or Ullmann couplings, enabling aryl-aryl bond formation. Steric hindrance from the 1-methyl and 5-methoxy groups can slow reactivity, requiring optimized catalysts (e.g., Pd(PPh₃)₄ with microwave irradiation). The methoxy group’s electron-donating nature directs electrophilic substitution to the 5-position, but its ortho/para-directing effects may compete in functionalization . Computational DFT studies can predict regioselectivity and transition-state energies.

Q. What challenges arise in refining the crystal structure of brominated pyrazole derivatives?

Key issues include:

- Disorder : Bromine’s high electron density can cause overlapping electron density peaks, resolved using PART or SUMP instructions in SHELXL .

- Twinning : Common in monoclinic systems; refine using TWIN/BASF parameters .

- Hydrogen bonding : Methoxy and ester groups form weak C–H···O interactions, requiring Hirshfeld surface analysis to validate packing motifs .

Q. How can intermediates in the synthesis be characterized spectroscopically?

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm; bromine’s deshielding effect on adjacent carbons) .

- HRMS : Confirms molecular ions (e.g., [M+H]+ with isotopic peaks for bromine).

- IR : Ester carbonyl stretches appear at ~1700 cm⁻¹; methoxy C–O at ~1250 cm⁻¹ .

- XRD : Validates regioisomeric purity of intermediates .

Q. What pharmacological activities are associated with structurally similar pyrazole derivatives?

Analogous compounds show:

- Antimicrobial activity : Pyrazole-thiazole hybrids inhibit bacterial enzymes (e.g., DNA gyrase) via docking studies .

- Anticancer potential : Methoxy and bromo groups enhance lipophilicity, improving membrane permeability in cell-based assays .

- Neuroactivity : Triazole-pyrazole hybrids act as GABA receptor modulators, assessed via radioligand binding .

Methodological Considerations

- Contradictions in synthetic yields : Discrepancies in bromination efficiency (40–85%) may arise from solvent polarity (e.g., DMF vs. THF) or trace moisture. Karl Fischer titration ensures anhydrous conditions .

- Data validation : Cross-validate crystallographic results with DFT-optimized geometries (Mercury CSD module) to resolve ambiguities in bond lengths/angles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.